molecular formula C24H20ClN3O3 B2666801 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 932530-87-5

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2666801
CAS No.: 932530-87-5
M. Wt: 433.89
InChI Key: MTLJVQLFHBPGGU-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a structurally distinct quinazolinone-based compound recognized for its potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1, play a critical role in the detection and repair of DNA single-strand breaks via the base excision repair pathway. This compound functions as a PARP trapper, stabilizing the PARP-DNA complex and preventing its dissociation, which leads to the formation of cytotoxic DNA lesions during replication. Research into this compound is pivotal for exploring synthetic lethality, especially in cancer cell models with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. Its high potency and unique chemical scaffold make it a valuable tool for elucidating the mechanisms of PARP inhibitor-induced cell death and for investigating potential strategies to overcome resistance to clinical PARP inhibitors. Studies utilizing this inhibitor contribute significantly to the fields of cancer biology, DNA damage response signaling, and the development of targeted anticancer therapies.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-31-21-10-6-5-9-17(21)14-26-22(29)15-28-20-12-11-18(25)13-19(20)23(27-24(28)30)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJVQLFHBPGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple stepsThe final step involves the acylation of the quinazolinone derivative with N-[(2-methoxyphenyl)methyl]acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone core or other functional groups.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution could produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its quinazolinone core.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Core Structure: Shares the quinazolinone-acetamide scaffold but differs in substituents.
  • Substituents : 2,4-Dichlorophenylmethyl group vs. the target’s 2-methoxyphenylmethyl.
  • Impact : Dichloro groups increase lipophilicity (higher logP) but may reduce solubility compared to the methoxy group .
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide ()
  • Core Structure: Dichlorinated quinazolinone with a 2,3-dichlorophenylacetamide.
  • Substituents: Additional chlorine atoms at positions 6 and 8 on the quinazolinone.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
  • Core Structure: Triazole-linked acetamide instead of quinazolinone.
  • Substituents : Naphthalene and triazole groups.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound 3.8 ~0.15 (PBS) Quinazolinone, 6-Cl, 2-OCH3
Compound 4.2 ~0.08 (PBS) Quinazolinone, 2,4-Cl₂
Compound 5.1 ~0.03 (PBS) Quinazolinone, 6,8-Cl₂, 2,3-Cl₂
Compound 3.5 ~0.20 (PBS) Triazole, naphthalene

Notes:

  • The target’s methoxy group reduces logP compared to chlorinated analogs, improving aqueous solubility.

Crystallographic and Spectral Analysis

  • X-ray Validation : and emphasize SHELX for structure refinement. The target’s structure would require similar validation to confirm hydrogen bonding (e.g., C=O···H–N interactions) .
  • IR Data : Target’s C=O (1675–1680 cm⁻¹) and C–Cl (750–785 cm⁻¹) stretches align with analogs in and .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a member of the quinazolinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C22H22ClN3O2C_{22}H_{22}ClN_{3}O_{2} with a molecular weight of approximately 407.83 g/mol . The structure includes a quinazolinone core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H22ClN3O2
Molecular Weight407.83 g/mol
CAS Number932530-55-7
Melting PointVaries with purity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Common reagents include potassium permanganate for oxidation and various amines or thiols for substitution reactions. The synthesis can be optimized using continuous flow reactors to enhance yield and purity.

Anticancer Activity

Research has indicated that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including HepG2 liver cancer cells, with IC50 values often below 50 µM . The mechanism of action typically involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Antimicrobial Properties

Quinazolinone derivatives are also known for their antimicrobial activity. Compounds similar to this one have been evaluated for their ability to inhibit quorum sensing in bacteria, which is essential for biofilm formation and virulence . The ability to disrupt these processes suggests potential applications in treating bacterial infections without exerting selective pressure that leads to resistance.

The mechanism by which This compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in disease processes. The quinazolinone core is known to inhibit certain enzymes, while substituents like the chloro and methoxy groups may enhance binding affinity and metabolic stability.

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating various quinazolinone derivatives against HepG2 cells, several compounds demonstrated promising cytotoxic activity with IC50 values less than 50 µM, indicating their potential as anticancer agents .
  • Antimicrobial Activity : A recent investigation into the quorum sensing inhibition properties of quinazolinones revealed that some derivatives could significantly reduce biofilm formation in Pseudomonas aeruginosa, suggesting their utility in managing bacterial infections .
  • Enzyme Inhibition : Detailed studies have shown that quinazolinone derivatives can inhibit enzymes involved in metabolic pathways relevant to cancer and microbial virulence. This highlights their potential as therapeutic agents across various diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, typically starting with the construction of the quinazolinone core followed by functionalization of the acetamide moiety. Key steps include:

  • Quinazolinone formation : Cyclization of substituted anthranilic acid derivatives using urea or thiourea under reflux conditions (e.g., ethanol, 80°C) .
  • Acetamide coupling : Reaction of the quinazolinone intermediate with 2-methoxyphenylmethylamine via nucleophilic acyl substitution, optimized using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Critical parameters : Solvent polarity (DMF enhances reactivity), temperature control (prevents by-product formation), and stoichiometric ratios (1:1.2 for amine:quinazolinone derivative) .

Q. What analytical techniques are recommended for structural characterization?

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the quinazolinone core and acetamide linkage. For example, the 2-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3_3) and aromatic protons at δ 6.8–7.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 464.12) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How should initial biological activity screening be designed for this compound?

Prioritize in vitro assays to evaluate target engagement and selectivity:

  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Data interpretation : Compare results with structurally analogous compounds (Table 1) to identify activity trends.

Q. Table 1: Comparative Bioactivity of Quinazolinone Derivatives

CompoundTargetIC50_{50} (µM)Reference
Parent quinazolinoneEGFR10.5
Trifluoromethyl analogVEGFR28.2
2-Methoxyphenyl derivativeHeLa cells12.7

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition?

Use biophysical and computational approaches:

  • Molecular docking : Simulate binding poses in kinase ATP-binding pockets (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D) for EGFR or VEGFR2 .
  • Mutagenesis studies : Validate predicted binding residues (e.g., T790M in EGFR) via site-directed mutagenesis .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

Systematically modify substituents and evaluate bioactivity:

  • Quinazolinone core : Introduce electron-withdrawing groups (e.g., -Cl at C6) to enhance electrophilicity and target binding .
  • Acetamide side chain : Replace 2-methoxyphenyl with fluorinated analogs (e.g., 3-CF3_3-phenyl) to improve metabolic stability .
  • Data normalization : Express activity as % inhibition relative to controls to account for batch variability .

Q. How should contradictory bioactivity data across studies be addressed?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt CLIA-certified assays for cytotoxicity and kinase inhibition .
  • Impurity profiling : Use LC-MS to identify by-products (e.g., hydrolyzed acetamide) that may skew results .
  • Meta-analysis : Pool data from ≥3 independent studies to identify consensus trends .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

Prioritize rodent models for preliminary ADMET profiling:

  • Pharmacokinetics : Administer a single oral dose (10 mg/kg) to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS over 24 hours .
  • Toxicity : 14-day repeated-dose study in BALB/c mice (histopathology of liver/kidney) .
  • Key parameters : Calculate bioavailability (F > 30%) and elimination half-life (t1/2_{1/2} > 4 hrs) .

Methodological Notes

  • Synthetic reproducibility : Replicate reactions ≥3 times to account for variability in yields .
  • Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Ethical compliance : Adhere to OECD guidelines for animal studies .

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